(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that features a trifluoromethyl group and a fluoro-substituted aromatic ring. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the fluoro-substituted aromatic ring, which can be achieved through electrophilic aromatic substitution reactions.
Formation of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Amino Group Introduction: The amino group is introduced through reductive amination or nucleophilic substitution reactions.
Final Product Formation: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the fluoro-substituted aromatic ring to a more reduced state, such as a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro-substituted aromatic ring can form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(DIMETHYLAMINO)-3-{4-[(6-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDIN-4-YL)AMINO]PHENOXY}PROPAN-2-OL
- Trifluoromethyl phenyl sulfone
Uniqueness
(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a fluoro-substituted aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11F4NO |
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Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
AMHGPDHZCQVJAN-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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